

An In-depth Technical Guide to 1,3-Bis(carboxyphenoxy)propane

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Compound of Interest

Compound Name: 1,3-Bis(carboxyphenoxy)propane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(p-carboxyphenoxy)propane (CAS Number: 3753-81-9), hereafter referred to as CPP, is a dicarboxylic acid monomer that has garnered significant attention in the field of biomedical materials. Its chemical structure, featuring two carboxylic acid groups linked by a flexible propane diether chain, makes it an ideal building block for the synthesis of biodegradable polyanhydrides. These polymers are particularly valued in the realm of drug delivery for their ability to facilitate controlled and sustained release of therapeutic agents. This technical guide provides a comprehensive overview of CPP, including its physicochemical properties, a detailed synthesis protocol, and its primary application in the formulation of drug delivery systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of CPP is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.



Property	Value	Reference
CAS Number	3753-81-9	[1]
Molecular Formula	C17H16O6	[1][2]
Molecular Weight	316.31 g/mol	[2][3]
IUPAC Name	4-[3-(4- carboxyphenoxy)propoxy]benz oic acid	[1][4]
Synonyms	1,3-Bis(4- carboxyphenoxy)propane, 4,4'- (Propane-1,3- diylbis(oxy))dibenzoic acid	[1][5]
Appearance	Solid	[2]
Melting Point	310 °C (lit.)	[6]
Purity	≥97%	[2]

Synthesis of 1,3-Bis(p-carboxyphenoxy)propane

The synthesis of CPP is typically achieved through a Williamson ether synthesis reaction. This method involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of CPP.[7]

Materials:

- 4-hydroxybenzoic acid (HBA)
- Sodium hydroxide (NaOH)
- Deionized water (DI-H₂O)



• 1,3-dibromopropane

Equipment:

- 1000 mL 3-neck round bottom flask
- Heating mantle
- Condenser
- Stirring apparatus

Procedure:

- In a 1000 mL 3-neck round bottom flask, dissolve 152 g (1.1 mole) of 4-hydroxybenzoic acid in 400 mL of a 6.9 M sodium hydroxide solution (prepared by dissolving 110 g of NaOH in 400 mL of DI-H₂O).
- Equip the flask with a condenser and a stirring apparatus and place it in a heating mantle.
- Heat the mixture to reflux with constant stirring.
- Slowly add 1,3-dibromopropane to the refluxing mixture.
- Continue the reflux for a specified period to ensure the completion of the reaction.
- After cooling, the reaction mixture is acidified to precipitate the crude product.
- The crude CPP is then collected by filtration and purified by recrystallization.

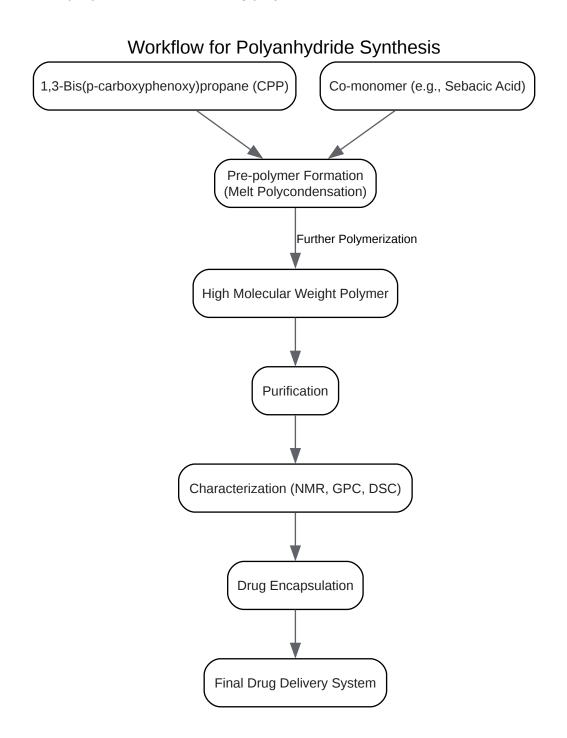
Application in Drug Delivery

The primary application of CPP is as a monomer in the synthesis of polyanhydrides for biodegradable drug delivery systems.[8] These polymers are designed to erode in a controlled manner, releasing the encapsulated drug over a prolonged period.

Polyanhydride Synthesis Workflow



The synthesis of polyanhydrides from CPP typically involves a melt polycondensation reaction. This process is often carried out with other dicarboxylic acids, such as sebacic acid, to tailor the physicochemical properties of the resulting polymer.



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Caption: General workflow for the synthesis of CPP-based polyanhydrides for drug delivery.



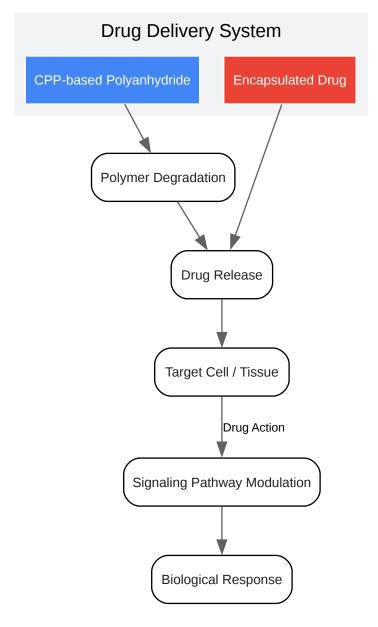
Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature to suggest that 1,3-Bis(p-carboxyphenoxy)propane itself has a specific interaction with or modulating effect on intracellular signaling pathways. Its primary role is that of a monomer for the creation of biocompatible and biodegradable polymers. The biological effects observed with these polymers are generally attributed to the encapsulated therapeutic agent or the degradation products of the polymer backbone.

The logical relationship for the biological effect of a CPP-based drug delivery system can be visualized as follows:



Logical Relationship of Biological Effect



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